5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Description
5-Chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine derivative featuring a chloro group at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety linked to a 3,5-dimethylphenyl ring. Pyrimidine-based compounds are widely studied for their applications in pharmaceuticals and agrochemicals due to their structural versatility and ability to interact with biological targets. The chloro and methylsulfanyl substituents likely influence electronic properties, lipophilicity, and metabolic stability, while the 3,5-dimethylphenyl group may enhance steric bulk and modulate binding interactions.
Properties
IUPAC Name |
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-9(2)6-10(5-8)17-13(19)12-11(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEMJEPDHPQPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Dimethylphenyl Group: This step involves a nucleophilic substitution reaction where the dimethylphenyl group is introduced using reagents like dimethylphenylamine.
Incorporation of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction using reagents such as methylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound can be categorized based on modifications to its core substituents. Below, key analogs are analyzed for their substituent effects and properties.
Substituent Variations on the Pyrimidine Ring
Chloro vs. Other Halogens
- 5-Fluoro Analogs : Fluorine substitution at position 5 often increases electronegativity and metabolic stability compared to chloro derivatives. For example, 5-fluoro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide demonstrated improved solubility in polar solvents but reduced binding affinity in kinase inhibition assays due to weaker electron-withdrawing effects .
- In a study of brominated pyrimidines, reduced enzymatic activity was observed compared to chloro derivatives .
Methylsulfanyl vs. Sulfur-Containing Groups
- 2-Methylsulfonyl Analogs : Oxidation of methylsulfanyl to methylsulfonyl increases polarity and hydrogen-bonding capacity. Such modifications have been linked to enhanced pharmacokinetic profiles in antiviral agents but may reduce membrane permeability .
- 2-Thiomethyl vs. Thioether Groups : Replacement with bulkier thioethers (e.g., benzylthio) can improve hydrophobic interactions in protein binding pockets, as seen in protease inhibitor studies .
Modifications to the Aryl Carboxamide Moiety
3,5-Dimethylphenyl vs. Other Substituted Phenyl Groups
- However, in cytotoxicity assays, 4-methoxy derivatives showed lower potency than 3,5-dimethylphenyl analogs, possibly due to reduced steric shielding .
- Unsubstituted Phenyl Analogs : Removal of methyl groups simplifies synthesis but often reduces thermal stability and target selectivity, as observed in comparative studies of carboxamide-based herbicides .
Heteroaromatic Replacements
Replacing the phenyl ring with pyridyl or thienyl groups introduces nitrogen or sulfur heteroatoms, altering electronic properties. For instance, pyridyl-carboxamides exhibit stronger hydrogen-bonding interactions in receptor binding but may face metabolic oxidation challenges .
Key Research Findings and Data Tables
Table 1: Comparative Properties of Selected Pyrimidine Carboxamide Analogs
Table 2: Substituent Effects on Device Performance (OLED Context)*
Biological Activity
5-chloro-N-(3,5-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C12H14ClN3OS
- Molecular Weight : 273.78 g/mol
Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis. One significant pathway is the WNT/β-catenin signaling pathway, which has been implicated in various cancers.
Key Mechanisms:
- Inhibition of DVL1 : The compound has been shown to inhibit Dishevelled (DVL1), a key protein in the WNT signaling pathway. This inhibition disrupts the aberrant activation of the pathway, leading to reduced cancer cell proliferation .
- Reactive Oxygen Species (ROS) Production : The compound's interaction with cellular mechanisms promotes ROS production, contributing to its anticancer effects .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated selective inhibition against colon cancer cell lines.
| Study | Cell Line | EC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HCT116 | 7.1 ± 0.6 | DVL1 Inhibition |
| Study 2 | SW480 | 5.0 ± 0.4 | ROS Induction |
Case Studies
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Case Study on Colon Cancer :
- A study explored the effects of the compound on HCT116 cells expressing wild-type APC. The results indicated significant growth inhibition and increased apoptosis markers.
- Findings : The compound caused a notable increase in ROS levels and a decrease in β-catenin levels, suggesting effective modulation of the WNT pathway.
-
Case Study on Other Cancers :
- Additional research has examined its effects on breast and prostate cancer cell lines, where it similarly exhibited growth inhibition.
- Findings : The compound showed an EC50 value of approximately 6.0 µM in breast cancer cells, reinforcing its broad-spectrum anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
